
Cletoquine, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cletoquine is synthesized through the oxidative N-deethylation of hydroxychloroquine. This reaction typically involves the use of cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8 . The reaction conditions often include the presence of oxygen and a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of cletoquine follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to facilitate the oxidative N-deethylation of hydroxychloroquine. The reaction is monitored and controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cletoquine undergoes several types of chemical reactions, including:
Oxidation: Cletoquine can be further oxidized to form various metabolites.
Reduction: It can undergo reduction reactions to form different reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of cletoquine, as well as substituted quinoline compounds .
Applications De Recherche Scientifique
Cletoquine has several scientific research applications, including:
Mécanisme D'action
Cletoquine exerts its effects by inhibiting the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin. This leads to the accumulation of toxic heme, which kills the parasite . Additionally, cletoquine has been shown to have antiviral effects against the chikungunya virus by interfering with viral replication .
Comparaison Avec Des Composés Similaires
Cletoquine is similar to other quinoline derivatives, such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action.
Hydroxychloroquine: The parent compound of cletoquine, used for treating autoimmune diseases and malaria.
Amodiaquine: A related compound with antimalarial properties.
Cletoquine is unique due to its specific metabolic pathway and its potential therapeutic applications beyond malaria treatment, such as in autoimmune diseases and viral infections .
Propriétés
Numéro CAS |
137433-25-1 |
|---|---|
Formule moléculaire |
C16H22ClN3O |
Poids moléculaire |
307.82 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(7-chloroquinolin-4-yl)amino]pentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/t12-/m1/s1 |
Clé InChI |
XFICNUNWUREFDP-GFCCVEGCSA-N |
SMILES isomérique |
C[C@H](CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
SMILES canonique |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


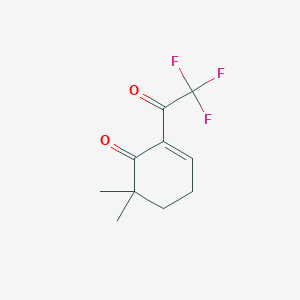
![[(E)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino] 3-(trifluoromethyl)benzoate](/img/structure/B12843581.png)
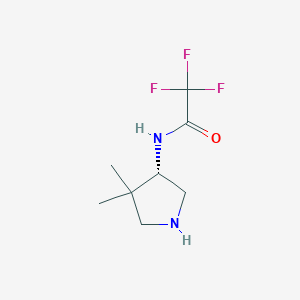
![N-[(2-Chlorophenyl)methyl]glycine ethyl ester](/img/structure/B12843602.png)
![5-[1-(2-Fluoro-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione](/img/structure/B12843607.png)

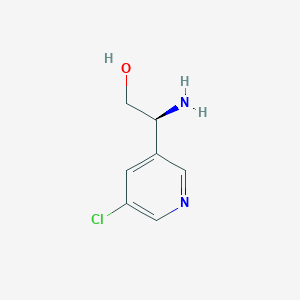

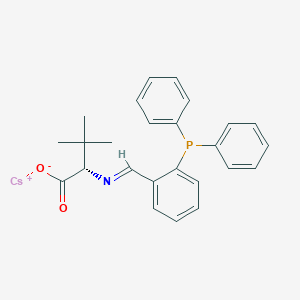
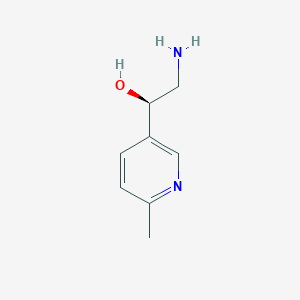

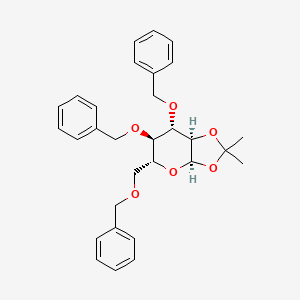
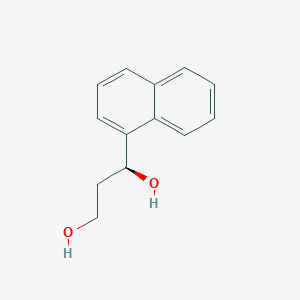
![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-(methylamino)benzoate](/img/structure/B12843672.png)
